1,2-Bis(4-nitrophenyl)ethanol
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Overview
Description
1,2-Bis(4-nitrophenyl)ethanol: is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-nitrophenyl)ethanol can be synthesized through the oxidation of para nitro toluene in ethanol. This process involves the use of a fish tank aerator and para benzoquinone as a catalyst in a highly alkaline medium. The use of para benzoquinone significantly increases the yield of the reaction .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of catalysts such as para benzoquinone and Raney Nickel is common in both laboratory and industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-bis(4-nitrophenyl)ethane.
Reduction: Reduction of the compound using Raney Nickel as a catalyst can yield 4,4’-(ethane-1,2-diyl)dianiline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Para benzoquinone in an alkaline medium.
Reduction: Raney Nickel as a catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed:
Oxidation: 1,2-bis(4-nitrophenyl)ethane.
Reduction: 4,4’-(ethane-1,2-diyl)dianiline.
Substitution: Various substituted benzylic derivatives.
Scientific Research Applications
1,2-Bis(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Bis(4-nitrophenyl)ethanol involves its interaction with various molecular targets and pathways. The nitrophenyl groups can undergo reduction reactions, leading to the formation of amines, which can further interact with biological molecules. The compound’s effects are mediated through its ability to participate in redox reactions and form reactive intermediates .
Comparison with Similar Compounds
- 4-Nitrophenethyl alcohol
- 2-(4-Nitrophenyl)ethanol
- 4,4’-(ethane-1,2-diyl)dianiline
Comparison: 1,2-Bis(4-nitrophenyl)ethanol is unique due to the presence of two nitrophenyl groups, which impart distinct chemical properties compared to similar compounds. For instance, 4-Nitrophenethyl alcohol and 2-(4-Nitrophenyl)ethanol contain only one nitrophenyl group, resulting in different reactivity and applications. The presence of two nitrophenyl groups in this compound enhances its potential for undergoing redox reactions and forming complex intermediates .
Properties
Molecular Formula |
C14H12N2O5 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1,2-bis(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C14H12N2O5/c17-14(11-3-7-13(8-4-11)16(20)21)9-10-1-5-12(6-2-10)15(18)19/h1-8,14,17H,9H2 |
InChI Key |
CCVTWTQXQQSPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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